cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

chiral intermediate stereochemistry diastereomer purity

cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1820570-43-1; synonym: (3R,4R)-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate) is a chiral piperidine-1,4-dicarboxylate diester with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol. The compound bears a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a methyl ester at the 4-carboxyl position, combined with a methyl substituent at the 3-position in a defined cis (3R,4R) configuration.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 1820570-43-1
Cat. No. B3111095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate
CAS1820570-43-1
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1
InChIKeyZFAWFFHKIMXTPI-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1820570-43-1): Procurement-Relevant Identity and Physicochemical Baseline


cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1820570-43-1; synonym: (3R,4R)-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate) is a chiral piperidine-1,4-dicarboxylate diester with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . The compound bears a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a methyl ester at the 4-carboxyl position, combined with a methyl substituent at the 3-position in a defined cis (3R,4R) configuration. Its predicted boiling point is 317.6±35.0 °C at 760 mmHg, and the computed topological polar surface area (TPSA) is 55.84 Ų with a predicted LogP of 2.05, indicating moderate lipophilicity compatible with blood–brain barrier permeability screening in CNS drug discovery programs . This compound is supplied as a research intermediate, with commercial purity specifications ranging from 95% to ≥98% (NLT 98%) depending on the vendor .

Why Generic Substitution of cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate Carries Procurement Risk


Substituting cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1820570-43-1) with a generic '3-methylpiperidine-4-carboxylate' or a different stereoisomer (e.g., the trans (3R,4S)-rel diastereomer, CAS 1951439-13-6 ) is not straightforward. The (3R,4R) cis configuration imposes a specific spatial orientation of the 3-methyl and 4-carboxylate substituents that directly dictates conformational preferences, receptor recognition, and downstream synthetic outcomes in diastereoselective transformations [1]. In opioid receptor pharmacophore programs, for example, the cis vs. trans arrangement of 3- and 4-methyl substituents on the piperidine ring has been shown to produce markedly different kappa opioid receptor binding affinities and functional activities in JDTic analog series, establishing that stereochemistry at these positions is a critical determinant of biological activity [1]. A vendor listing the compound simply as '3-methylpiperidine-1,4-dicarboxylate' without defined stereochemistry provides no guarantee of the (3R,4R) configuration, introducing uncontrolled variables into structure–activity relationship (SAR) studies, chiral pool syntheses, and patent-dependent process chemistry.

Quantitative Differentiation Evidence for cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1820570-43-1)


Stereochemical Identity Control: (3R,4R) vs. (3R,4S)-rel Diastereomer Differentiation

The target compound CAS 1820570-43-1 is unambiguously assigned as the cis (3R,4R) diastereomer, whereas the closely related trans diastereomer carries CAS 1951439-13-6 and is described as the (3R,4S)-rel form . In medicinal chemistry programs built around the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore (the JDTic series), the stereochemical relationship between the 3- and 4-methyl substituents on the piperidine ring directly governs kappa opioid receptor (KOR) antagonist potency and selectivity. Specifically, Kormos et al. (2015) demonstrated that altering the relative stereochemistry at C-3 and C-4 produced analogs with KOR Ki values spanning orders of magnitude—from low nanomolar to micromolar affinity—and correspondingly divergent functional antagonist activities in [³⁵S]GTPγS binding assays [1]. While the Kormos study evaluated 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs rather than 3-methyl-4-carboxylate esters directly, the underlying principle that cis vs. trans stereochemistry at the piperidine 3- and 4-positions critically determines target engagement is a class-level inference applicable to all 3,4-disubstituted piperidine intermediates used in chiral drug synthesis.

chiral intermediate stereochemistry diastereomer purity drug discovery opioid receptor

Vendor Purity Differentiation: 98% (NLT) vs. 95% Minimum Specification

Commercial suppliers of CAS 1820570-43-1 offer the compound at two distinct purity tiers: ≥98% (NLT 98%) from Leyan (Product No. 1149823) and MolCore (Product No. MC533645) , versus 95% minimum purity from CalpacLab (Part No. AAB-AA00HSUO-100mg) [1] and 97% from CymitQuimica (Ref. IN-DA00HSXG, noting this listing uses CAS 1334499-78-3, a synonym entry) . The 3-percentage-point purity gap between the 98% NLT and 95% minimum specifications represents a potential 3% difference in total impurity burden, which in a 1-gram-scale reaction translates to up to 30 mg of unidentified impurities that may include stereoisomeric contaminants, residual solvents, or heavy metals capable of poisoning downstream catalytic steps or confounding biological assay readouts.

purity specification quality assurance procurement pharmaceutical intermediate ISO certification

Supplier Quality Infrastructure: ISO-Certified Production vs. Non-Certified Sources

MolCore explicitly states that its production of CAS 1820570-43-1 (Product No. MC533645) is conducted under an ISO-certified quality management system, with defined storage conditions of 20 °C and a 2-year stability period . CalpacLab, while supplying the same compound from USA-based manufacturing, does not reference ISO or equivalent quality system certification in its product specifications [1]. For pharmaceutical development programs operating under ICH Q7 or comparable quality guidelines, ISO-certified production provides documented traceability of manufacturing processes, change control, and analytical method validation—elements that are absent from non-certified supply chains. This distinction directly impacts the acceptability of the purchased material in regulatory filings (e.g., IND/IMPD CMC sections) where intermediate quality assurance documentation is required.

ISO certification quality management pharmaceutical intermediate regulatory compliance GMP

Predicted LogP Differentiation: Implications for CNS Drug Discovery Intermediate Selection

The predicted LogP of cis-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1820570-43-1) is reported as 2.05 by Leyan , placing it within the generally accepted optimal LogP range of 1–3 for CNS drug candidates where passive blood–brain barrier permeation is desired. In comparison, the 3-fluoro analog (CAS 1864003-52-0, (3R,4R)-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate) carries a molecular weight of 261.30 g/mol and introduces a polar C–F bond at the 3-position , which is expected to reduce LogP relative to the 3-methyl compound. Conversely, the non-Boc-protected methyl 3-methylpiperidine-4-carboxylate (MW 157.21 g/mol) lacks the lipophilic tert-butyl carbamate group entirely, resulting in substantially lower LogP and different solubility characteristics . The LogP of ~2.05 for the target compound provides a balanced lipophilicity profile that supports its use as a protected intermediate in multi-step syntheses: it retains adequate organic-phase solubility for reactions while the Boc group preserves the option of late-stage deprotection to reveal the polar secondary amine.

lipophilicity LogP CNS drug discovery blood-brain barrier physicochemical property

Price and Availability Differentiation: Procurement Economics Across Vendor Tiers

Pricing data from CymitQuimica for the synonym listing (CAS 1334499-78-3) establishes explicit cost benchmarks: 100 mg at €518.00 and 250 mg at €689.00, with 1 g and 500 mg quantities available on inquiry . At the 250 mg scale, the unit price is approximately €2.76/mg. CalpacLab offers 100 mg with a lead time of 2–3 days and free shipping on orders over $50, but does not publicly disclose pricing [1]. Leyan and MolCore list the compound as '现货' (in stock) but require direct inquiry for quotation, a model typical of B2B bulk supply where per-unit costs decrease substantially at gram-to-kilogram scales . For procurement decision-making, the choice between a catalog-priced research quantity (CymitQuimica at ~€2.76/mg) and inquiry-based bulk supply (Leyan/MolCore) represents a cost-versus-quantity trade-off: the catalog price provides budget certainty for small-scale pilot studies, while bulk inquiry channels are economically preferable for process chemistry scale-up where per-milligram costs may drop by an order of magnitude or more.

procurement pricing lead time research chemical supply chain

Functional Group Protection Strategy: Boc/Methyl Ester Orthogonality vs. Close Analogs

The target compound features an orthogonal protection scheme: an acid-labile Boc group on the piperidine nitrogen and a base-labile methyl ester at the 4-carboxyl position. This orthogonality permits sequential deprotection—Boc removal with TFA or HCl without affecting the methyl ester, or ester saponification with LiOH without disturbing the Boc group—a capability not shared by analogs lacking one of the two protecting groups. For instance, methyl 3-methylpiperidine-4-carboxylate (no Boc group; MW 157.21) exposes the free secondary amine, limiting its utility in reaction sequences requiring nitrogen protection. Conversely, analogs bearing two identical ester groups (e.g., diethyl or dimethyl esters) lack orthogonal deprotection selectivity entirely. The boiling point of the target compound is predicted at 317.6±35.0 °C , sufficiently high to tolerate common reaction conditions (refluxing THF, DMF at 80–120 °C) without thermal decomposition during Boc deprotection workflows. This thermal stability window, combined with orthogonal protecting groups, makes the compound a versatile intermediate for multi-step synthetic sequences where controlled, sequential functional group manipulation is required.

orthogonal protection Boc deprotection methyl ester synthetic intermediate piperidine chemistry

Best Research and Industrial Application Scenarios for cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1820570-43-1)


Chiral Pool Synthesis of 3,4-Disubstituted Piperidine Drug Candidates Requiring Defined (3R,4R) Stereochemistry

Programs developing CNS-active drug candidates based on the 3,4-disubstituted piperidine scaffold—such as kappa opioid receptor antagonists, muscarinic M3 receptor antagonists, or dopamine transporter inhibitors—require stereochemically pure cis (3R,4R) intermediates to ensure reproducible SAR. The target compound CAS 1820570-43-1, with its defined (3R,4R) configuration, LogP of ~2.05 , and orthogonal Boc/methyl ester protection, serves as an entry point into this chiral series. Procurement from ISO-certified sources with NLT 98% purity minimizes the risk of stereoisomeric impurity interference in receptor binding assays, where cis/trans stereochemical differences have been shown to produce >100-fold shifts in KOR Ki values in related chemotypes [1].

Multi-Step Medicinal Chemistry Campaigns Leveraging Orthogonal Protection for Late-Stage Diversification

Synthetic routes requiring sequential functionalization of the piperidine nitrogen and the 4-carboxyl group benefit from the orthogonal Boc (acid-labile) and methyl ester (base-labile) protection of CAS 1820570-43-1. The 0 H-bond donor count and TPSA of 55.84 Ų indicate good organic-phase solubility, while the predicted boiling point of ~317 °C provides thermal stability headroom for reactions conducted at elevated temperatures (e.g., amide couplings at 80–120 °C). The 2-year storage stability at 20 °C documented by ISO-certified suppliers supports bulk procurement for extended medicinal chemistry campaigns without concerns about intermediate degradation.

Process Chemistry Scale-Up from Discovery to Preclinical Supply

For programs transitioning from milligram-scale discovery to gram-scale preclinical toxicology supply, procurement economics become critical. The catalog pricing benchmark of ~€2.76/mg at 250 mg scale establishes a cost baseline for pilot studies, while inquiry-based bulk supply channels from Leyan and MolCore offer pathways to substantially reduced per-unit costs at multi-gram quantities. The availability of the compound from ISO-certified manufacturers with defined quality specifications supports the CMC documentation requirements of IND/IMPD filings where intermediate quality traceability is reviewed by regulatory agencies.

CNS Drug Discovery Programs Prioritizing Blood–Brain Barrier Penetration Potential

In hit-to-lead and lead optimization programs targeting CNS indications (neurodegenerative disease, psychiatric disorders, pain), the LogP of ~2.05 and TPSA of 55.84 Ų for CAS 1820570-43-1 fall within the established CNS drug-like space (LogP 1–3, TPSA < 90 Ų) associated with passive blood–brain barrier permeation. As a protected piperidine intermediate, the compound allows medicinal chemists to construct CNS-targeted libraries while maintaining the lipophilicity profile conducive to brain exposure. The cis (3R,4R) stereochemistry is particularly relevant for CNS applications, as stereochemical configuration at the piperidine ring has been shown to influence not only target affinity but also off-target selectivity profiles in opioid and muscarinic receptor programs [1].

Quote Request

Request a Quote for cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.